6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione
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Overview
Description
6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 1,3-di(propan-2-yl)pyrimidine-2,4-dione with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, chloroform, ethanol
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and various fused ring systems .
Scientific Research Applications
6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes involved in DNA repair. By inhibiting these enzymes, the compound can induce DNA damage in cancer cells, leading to cell death . The pathways involved include the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP inhibitory activity.
Imidazole-containing pyrimidines: Exhibits a broad range of biological activities.
Pyrimidine N-oxides: Used in various chemical and biological applications.
Uniqueness
6-Chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit DNA repair enzymes makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
6-chloro-1,3-di(propan-2-yl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-6(2)12-8(11)5-9(14)13(7(3)4)10(12)15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCVYSUMXHDNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)N(C1=O)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355716 |
Source
|
Record name | AC1LG81M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55117-79-8 |
Source
|
Record name | AC1LG81M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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